![molecular formula C6H14ClNO B2615641 (2S,3S)-2-methylpiperidin-3-ol hydrochloride CAS No. 955028-81-6](/img/structure/B2615641.png)
(2S,3S)-2-methylpiperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3S)-2-methylpiperidin-3-ol hydrochloride” is a compound that belongs to the class of organic compounds known as piperidines . The (2S,3S) notation indicates that it is a stereoisomer, specifically an enantiomer, with two chiral centers at the 2nd and 3rd positions of the piperidine ring . Both these chiral centers have an S configuration .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic reactions. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-methylpiperidin-3-ol hydrochloride” would be determined by the arrangement of its atoms and the stereochemistry at its chiral centers. The (2S,3S) notation provides information about the configuration of the chiral centers .Chemical Reactions Analysis
The chemical reactions involving “(2S,3S)-2-methylpiperidin-3-ol hydrochloride” would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3S)-2-methylpiperidin-3-ol hydrochloride” would be influenced by factors such as its molecular structure, the presence of functional groups, and its stereochemistry .Scientific Research Applications
- (2S,3S)-2-methylpiperidin-3-ol hydrochloride affects neurotransmitter systems. It acts as a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor. Additionally, it modulates the nicotinic acetylcholine receptor (nAChR) family . Researchers have explored its potential in treating depression and aiding smoking cessation.
- Scientists explore efficient and cost-effective methods for synthesizing substituted piperidines . As a piperidine derivative, this compound contributes to the development of such methods .
Neurotransmitter Modulation
Synthetic Methodology Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-methylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAUEZKXDSBLI-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-methylpiperidin-3-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.